

Spectroscopic Profile of 4-Benzylchlorobenzene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Benzylchlorobenzene

Cat. No.: B1329826

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for **4-benzylchlorobenzene**, a key intermediate in the synthesis of various organic compounds. The document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering a detailed resource for spectral interpretation and compound characterization. The guide includes tabulated quantitative data from Nuclear Magnetic Resonance (^1H NMR and ^{13}C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **4-benzylchlorobenzene**.

^1H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data for **4-Benzylchlorobenzene**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
7.42 - 7.30	m	-	5H	Ar-H (benzyl)
7.25	d	8.8	2H	Ar-H (chlorophenyl, ortho to -O-)
6.93	d	8.8	2H	Ar-H (chlorophenyl, meta to -O-)
5.05	s	-	2H	-O-CH ₂ -

Solvent: CDCl₃, Reference: TMS (0 ppm)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Spectroscopic Data for **4-Benzylxychlorobenzene**

Chemical Shift (δ) ppm	Assignment
158.0	C-O (chlorophenyl)
136.5	C (ipso, benzyl)
129.5	C-Cl (chlorophenyl)
128.7	Ar-CH (benzyl)
128.2	Ar-CH (benzyl)
127.5	Ar-CH (benzyl)
125.8	Ar-CH (chlorophenyl, meta to -O-)
116.2	Ar-CH (chlorophenyl, ortho to -O-)
70.3	-O-CH ₂ -

Solvent: CDCl_3 , Reference: TMS (0 ppm)

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for **4-Benzylchlorobenzene**

Wavenumber (cm^{-1})	Intensity	Assignment
3064, 3035	Medium	Aromatic C-H stretch
2925, 2869	Medium	Aliphatic C-H stretch
1598, 1494, 1454	Strong	Aromatic C=C stretch
1240	Strong	Aryl-O-C stretch (asymmetric)
1091	Strong	C-Cl stretch
825	Strong	p-disubstituted benzene C-H bend (out-of-plane)
738, 696	Strong	Monosubstituted benzene C-H bend (out-of-plane)

Sample Preparation: KBr pellet

Mass Spectrometry (MS)

Table 4: Major Fragments in the Mass Spectrum of **4-Benzylchlorobenzene**

m/z	Relative Intensity (%)	Proposed Fragment
218/220	30	$[\text{M}]^+$ (Molecular ion)
91	100	$[\text{C}_7\text{H}_7]^+$ (Tropylium ion)
183	15	$[\text{M} - \text{Cl}]^+$
127	10	$[\text{C}_6\text{H}_4\text{ClO}]^+$
77	25	$[\text{C}_6\text{H}_5]^+$

Ionization Method: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR Spectroscopy

A solution of **4-benzyloxychlorobenzene** (10-20 mg for ^1H , 50-100 mg for ^{13}C) was prepared in deuterated chloroform (CDCl_3 , ~0.7 mL).[1] The solution was filtered through a pipette with a cotton plug into a 5 mm NMR tube to remove any particulate matter. A small amount of tetramethylsilane (TMS) was added as an internal standard for chemical shift referencing. The spectra were recorded on a 400 MHz NMR spectrometer. For ^1H NMR, 16 scans were accumulated with a relaxation delay of 1 second. For ^{13}C NMR, a proton-decoupled spectrum was acquired with 1024 scans and a relaxation delay of 2 seconds to ensure adequate signal-to-noise ratio.[2]

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR spectrum was obtained using the KBr pellet method.[3] Approximately 1-2 mg of solid **4-benzyloxychlorobenzene** was finely ground with about 200 mg of dry potassium bromide (KBr) powder in an agate mortar.[4] The mixture was then compressed in a die under high pressure to form a transparent pellet.[5][6] The pellet was placed in the sample holder of an FT-IR spectrometer, and the spectrum was recorded in the range of $4000\text{-}400\text{ cm}^{-1}$. A background spectrum of a pure KBr pellet was also recorded and subtracted from the sample spectrum.[4]

Mass Spectrometry (MS)

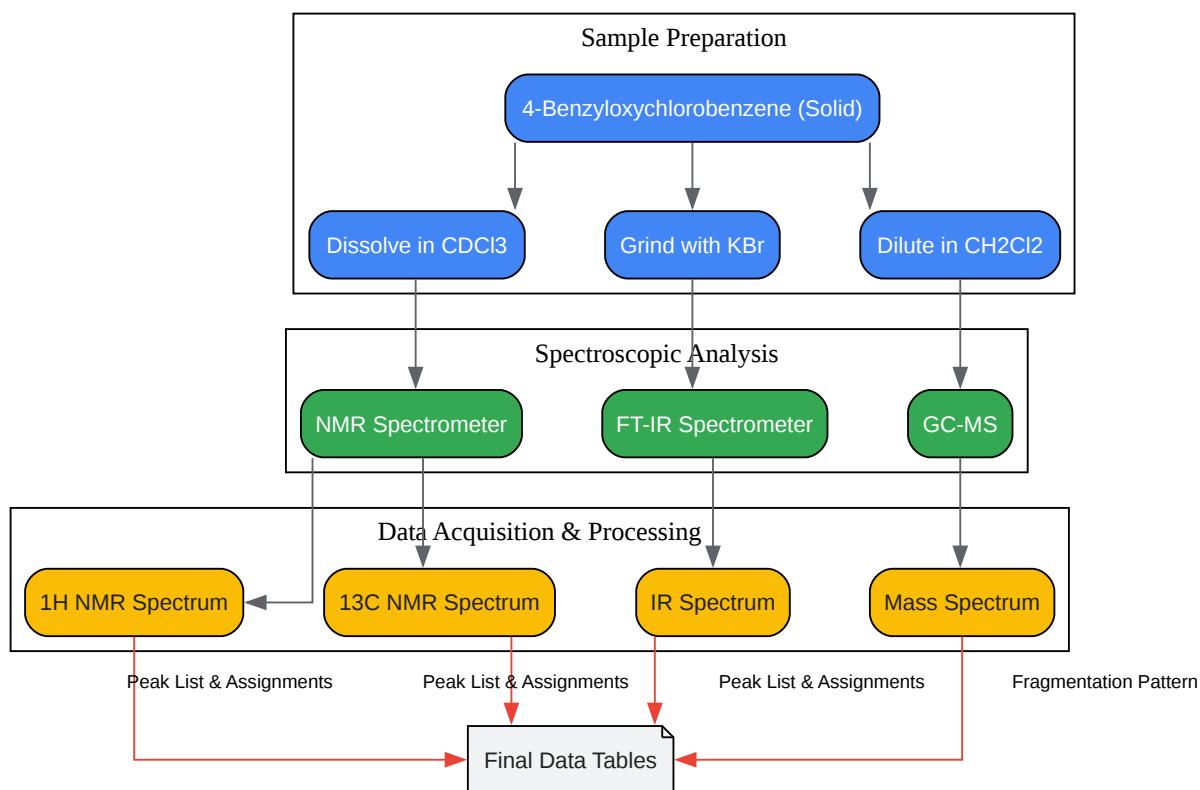
Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectral data was acquired using a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source. A dilute solution of **4-benzyloxychlorobenzene** was prepared in dichloromethane.[7] 1 μL of the solution was injected into the GC, which was equipped with a 5% phenyl polymethylsiloxane capillary column. The oven temperature was

programmed to ramp from an initial temperature to a final temperature to ensure separation of the analyte. Helium was used as the carrier gas. The mass spectrometer was operated in scan mode over a mass range of m/z 40-450.[8]

Experimental Workflow

The logical workflow for the spectroscopic analysis of **4-benzyloxychlorobenzene** is illustrated in the following diagram.



[Click to download full resolution via product page](#)

Spectroscopic analysis workflow for **4-benzyloxychlorobenzene**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. rsc.org [rsc.org]
- 3. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 4. shimadzu.com [shimadzu.com]
- 5. pelletpressdiesets.com [pelletpressdiesets.com]
- 6. eng.uc.edu [eng.uc.edu]
- 7. uoguelph.ca [uoguelph.ca]
- 8. ir.ethz.ch [ir.ethz.ch]
- To cite this document: BenchChem. [Spectroscopic Profile of 4-Benzylchlorobenzene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1329826#spectroscopic-data-of-4-benzylchlorobenzene-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com